Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)-

Description

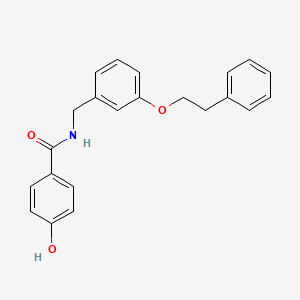

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- is a synthetic benzamide derivative characterized by a 4-hydroxybenzamide core substituted with a phenylethoxybenzyl group. The compound features a hydroxy group at the para position of the benzamide ring and a bulky 3-(2-phenylethoxy)phenylmethyl substituent, which may influence its solubility, receptor binding, and metabolic stability .

Properties

CAS No. |

951248-25-2 |

|---|---|

Molecular Formula |

C22H21NO3 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

4-hydroxy-N-[[3-(2-phenylethoxy)phenyl]methyl]benzamide |

InChI |

InChI=1S/C22H21NO3/c24-20-11-9-19(10-12-20)22(25)23-16-18-7-4-8-21(15-18)26-14-13-17-5-2-1-3-6-17/h1-12,15,24H,13-14,16H2,(H,23,25) |

InChI Key |

VZKHCMVEWLIXIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNC(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis typically begins with:

- 4-hydroxybenzoic acid or its derivatives as the benzamide core precursor.

- 3-(2-phenylethoxy)benzylamine or related amine derivatives providing the phenylethoxy side chain attached via a methylene group.

These starting materials are chosen for their functional groups that enable amide bond formation and the introduction of the phenylethoxy substituent.

Synthetic Route and Reaction Conditions

The primary synthetic strategy involves amide bond formation through condensation of the carboxylic acid group of 4-hydroxybenzoic acid with the amine group of 3-(2-phenylethoxy)benzylamine. The key steps are:

- Activation of the carboxylic acid: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC) to form an active ester intermediate.

- Catalysis: Addition of catalysts like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

- Amide bond formation: The activated acid intermediate reacts with the amine to form the benzamide linkage.

Typical reaction conditions include:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

- Temperature: Ambient to slightly elevated (20–40°C).

- Reaction time: Several hours to overnight to ensure completion.

Purification Techniques

Post-reaction, the crude product is purified by:

- Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain pure crystals.

- Column chromatography: Employing silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures) to separate impurities.

Industrial Scale Considerations

For large-scale production:

- Use of large reactors with precise control of temperature, pH, and stirring.

- Automated monitoring systems to optimize reaction parameters.

- Scaled-up purification methods such as preparative chromatography or crystallization under controlled conditions to maintain product purity and yield.

Reaction Analysis and Optimization

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Activation | DCC or EDC + DMAP | Activate carboxylic acid for amide bond formation | DCC forms dicyclohexylurea byproduct, which must be removed |

| 2. Coupling | 3-(2-phenylethoxy)benzylamine | Nucleophilic attack on activated acid | Reaction monitored by TLC or HPLC |

| 3. Purification | Recrystallization or chromatography | Remove unreacted starting materials and byproducts | Choice depends on scale and purity requirements |

Optimization parameters include:

- Molar ratios of reagents (typically 1:1.1 acid to amine).

- Reaction temperature and time to maximize yield.

- Solvent choice to improve solubility and reaction kinetics.

Research Findings on Preparation

- Studies indicate that carbodiimide-mediated coupling is the most efficient and widely used method for synthesizing this compound due to mild conditions and good yields.

- Alternative coupling agents like HATU or PyBOP have been explored to reduce side reactions and improve purity.

- The presence of the hydroxy group on the benzamide ring requires careful control of reaction conditions to avoid side reactions such as esterification or oxidation.

- The phenylethoxy substituent is stable under the coupling conditions, allowing selective amide bond formation without modification of the side chain.

Summary Table of Preparation Methods

| Preparation Aspect | Details | Comments |

|---|---|---|

| Starting Materials | 4-hydroxybenzoic acid derivatives, 3-(2-phenylethoxy)benzylamine | Commercially available or synthesized |

| Coupling Agents | DCC, EDC, HATU, PyBOP | DCC most common; alternatives improve purity |

| Catalysts | DMAP | Enhances reaction rate |

| Solvents | DCM, DMF | Choice affects solubility and reaction efficiency |

| Temperature | 20–40°C | Mild conditions prevent side reactions |

| Purification | Recrystallization, column chromatography | Essential for high purity |

| Scale-up | Large reactors, automated control | Ensures reproducibility and yield |

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 4-hydroxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and phenylethoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural and functional group differences between Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- and related benzamide derivatives:

Key Observations :

- Hydroxy Group Position: The target compound’s para-hydroxy group (vs.

- Phenylethoxy vs. Piperazinyl/Pyridinyl : The phenylethoxy group in the target compound introduces lipophilicity, whereas GR125743’s piperazinyl and pyridinyl groups enhance solubility and polar interactions, critical for central nervous system (CNS) penetration .

- Fluoro vs.

Pharmacological and Physicochemical Properties

- Lipophilicity : The phenylethoxy group in the target compound likely increases logP compared to GR125743 (piperazinyl) or 62063-96-1 (fluoro), impacting membrane permeability .

- Hydrogen Bonding : The 4-hydroxy group may confer stronger hydrogen-bonding capacity than methoxy or tert-butyl groups, as seen in 3,5-bis(tert-butyl)-4-hydroxy-N-(4-methoxyphenyl) .

- Steric Effects : Bulky substituents like tert-butyl () or phenylethoxy (target compound) may hinder binding to flat receptor sites compared to smaller groups (e.g., methyl in 648924-66-7) .

Biological Activity

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Structure and Basic Properties

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- has the following characteristics:

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : Approximately 347.4 g/mol

- Structural Features : The compound features a benzamide core with a hydroxy group at the para position and a phenylethoxy side chain linked via a methylene bridge. This specific arrangement is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins:

- Enzyme Inhibition : Benzamide derivatives are known to act as enzyme inhibitors. For instance, 4-hydroxy-N-(2-phenylethyl)benzamide has shown interactions with cytochrome P450 enzymes, affecting drug metabolism .

- Cell Signaling Pathways : The compound modulates key cellular pathways, including the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. It influences gene expression related to apoptosis and cell cycle regulation .

Interaction with Biomolecules

The compound's interactions can be summarized as follows:

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Forms hydrogen bonds with proteins, affecting their conformation. |

| Hydrophobic Interactions | Engages in hydrophobic interactions that stabilize protein structures. |

| Enzyme Binding | Binds to active sites of enzymes, modulating their activity. |

These interactions suggest that the compound may have therapeutic implications in conditions involving oxidative stress and inflammation .

Case Studies and Experimental Data

- Cellular Effects : Studies indicate that Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- can enhance cellular function at low doses while inducing apoptosis at higher concentrations. This dose-dependent effect highlights its potential dual role as both a therapeutic agent and a toxicant .

- Animal Model Studies : In animal models, the compound demonstrated protective effects against oxidative stress at lower doses but showed toxicity at higher doses, leading to tissue damage and cell death .

- Comparative Analysis with Similar Compounds : The biological activity of Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- was compared with other benzamide derivatives, revealing that structural variations significantly influence their pharmacological profiles. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxy-N-(3-phenylpropyl)benzamide | Similar benzamide structure | Different alkyl substitution |

| N-Hydroxy-4-(®-3-methyl-2-phenylbutanoyl)benzamide | Contains a methyl group | Variation in substituent size |

This comparative analysis emphasizes the unique properties of Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- that may contribute to its distinct biological activities .

Q & A

Q. What are the key considerations for synthesizing 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)benzamide with high purity?

Synthesis requires meticulous optimization of reaction conditions, including solvent selection, temperature control, and stoichiometric ratios. For example, refluxing in dichloromethane with a sodium carbonate base has been effective for analogous benzamides, achieving yields >90% under inert atmospheres . Post-synthesis purification via recrystallization (e.g., methanol) and validation by TLC or HPLC ensures purity. Hazard analysis for reagents like dichloromethane and mutagenic intermediates is critical, referencing protocols from Prudent Practices in the Laboratory .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

A combination of techniques is essential:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., hydroxyl and phenylethoxy groups). For similar compounds, aromatic protons resonate at δ 6.8–7.4 ppm, while methylene bridges appear at δ 4.2–4.5 ppm .

- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl O-H bonds (~3200–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~394.15 for C₂₂H₂₁NO₄) .

Q. What preliminary assays are recommended to assess its biological activity?

Initial screening should include:

- Enzyme Inhibition : Test against HDAC isoforms (IC₅₀ values) using fluorogenic substrates, as structurally related benzamides show nanomolar activity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀.

- Receptor Binding : Radioligand displacement assays for GPCRs or kinase targets, guided by substituent similarities to known inhibitors (e.g., phenylethoxy groups targeting serotonin receptors) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HDAC2 or tubulin. For example, benzamide derivatives with para-substituted hydroxyl groups show improved hydrophobic interactions in HDAC2 active sites (ΔG ≈ -9.5 kcal/mol) . QSAR models can correlate logP values (calculated ~2.8) with membrane permeability, while ADMET predictors evaluate metabolic stability (e.g., CYP3A4 susceptibility) .

Q. What strategies resolve contradictions in reported mutagenicity data for benzamide derivatives?

Discrepancies may arise from assay conditions (e.g., Ames test vs. in vitro micronucleus). For example, anomeric amides show variable mutagenicity depending on substituents. A tiered approach is recommended:

- Ames II Testing : Prioritize Salmonella strains TA98/TA100 with metabolic activation (S9 mix) .

- Comparative Analysis : Benchmark against controls like benzyl chloride (mutagenicity index ~1.2–1.5) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce electrophilic potential .

Q. How can reaction pathways be analyzed to minimize byproducts during scale-up?

Mechanistic studies using LC-MS and isotopic labeling (e.g., ¹⁸O) identify intermediates. For example, competing esterification or N-alkylation side reactions in phenylethoxy-containing benzamides can be suppressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.